molecular formula C16H9ClN4O3S B2994020 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-91-8

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No. B2994020
CAS RN: 862976-91-8
M. Wt: 372.78
InChI Key: NVSXNHUEXQJEDR-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is a compound that has been synthesized and tested for its antitubercular activity . The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (5) was obtained in 62% yield by treating 4 with cyanogen bromide (CNBr) in methanol . The coupling reaction between 5 and crude acyl chlorides was achieved in the presence of sodium hydride in dry THF to afford the desired products in 30-62% yield .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring system, which is known to exert a wide variety of pharmacological activities . The compound also contains a nitro-substituted heteroaromatic ring attached to the amide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . These reactions were monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .

Scientific Research Applications

Antiviral Activity

The structural motif of 1,3,4-oxadiazole and thiazole has been associated with antiviral properties. Compounds with these moieties have been synthesized and tested for their efficacy against various viruses. For instance, derivatives of 1,3,4-thiadiazole have shown potential anti-tobacco mosaic virus activity . This suggests that our compound could be explored for its antiviral capabilities, possibly offering a new avenue for the treatment of viral infections.

Antimicrobial and Antifungal Applications

Thiazole derivatives are known for their antimicrobial and antifungal activities. Research indicates that these compounds can be effective against a range of microbial and fungal strains . The compound’s potential as an antimicrobial agent could be significant in developing new treatments for bacterial infections, especially in the face of rising antibiotic resistance.

Antitumor and Cytotoxic Effects

The thiazole ring is present in many biologically active compounds with antitumor properties. N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, for example, have been synthesized and evaluated for their antitumor activities, showing potent growth inhibition properties . The compound’s structure suggests it could be a candidate for antitumor drug development.

Agricultural Bioengineering

Sulfonamide derivatives, which share a similar structural framework with our compound, have been reported to possess herbicidal properties . This indicates potential applications in agricultural bioengineering, where the compound could be used to develop new herbicides or growth regulators.

Organic Electronics

The benzo[1,2-d]thiazol-6-amine moiety is structurally related to compounds used in organic electronics. For example, benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) derivatives have been utilized in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells . This suggests that our compound could be investigated for its electronic properties and potential use in electronic devices.

Neuroprotective Agents

Thiazoles are found in Vitamin B1 (thiamine), which plays a crucial role in the normal functioning of the nervous system. Derivatives of thiazole have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound’s similarity to thiazole-based structures could mean it has potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of this compound is currently under investigation. Ongoing studies are focused on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth .

Future Directions

The compound “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” and its derivatives are candidates for the development of novel antitubercular agents . Future research will likely focus on further exploring the mechanism of action of these compounds and their potential applications in the treatment of tuberculosis .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O3S/c17-9-3-1-8(2-4-9)14-20-21-15(24-14)19-16-18-10-5-11-12(23-7-22-11)6-13(10)25-16/h1-6H,7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSXNHUEXQJEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NN=C(O4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

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